N-三氟乙酰氨基-4'-对硝基苯甲酰柔红霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin analogs involves glycosidation of protected sugar derivatives with daunomycinone under specific conditions. For example, the glycosidation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-D-arabino-hexopyranosyl chloride with daunomycinone has been performed, leading to the creation of new daunorubicin analogs with varying activity levels against lymphocytic leukemia (Fuchs, Horton, Weckerle, & Winter, 1979).

Molecular Structure Analysis

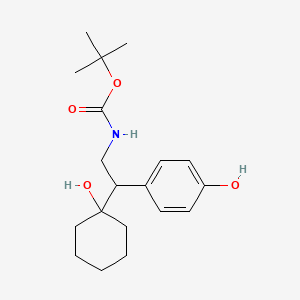

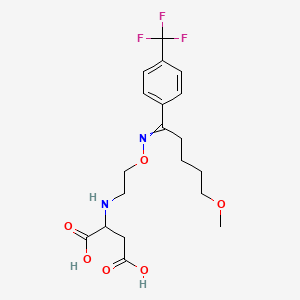

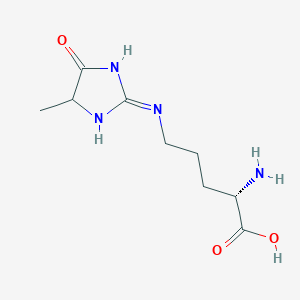

The molecular structure of these compounds is characterized by the presence of an N-trifluoroacetamido group and a 4'-p-nitrobenzoyl moiety attached to the daunorubicin core. This modification is essential for the biological activity and chemical properties of the analogs. The molecular structures are typically confirmed using spectroscopic methods such as NMR and mass spectrometry.

Chemical Reactions and Properties

These analogs exhibit specific chemical reactions based on their modified structures. The presence of the N-trifluoroacetamido and 4'-p-nitrobenzoyl groups influences the compound's reactivity, including its glycosidation behavior and interaction with biological targets. The chemical properties are determined by the functional groups' electronic and steric effects, which can affect the compound's stability, reactivity, and biological activity.

Physical Properties Analysis

The physical properties of N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin analogs, such as solubility, melting point, and crystallinity, are influenced by the specific structural modifications. These properties are crucial for the compound's formulation, storage, and application in biological systems.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in chemical syntheses and biological environments. The introduction of the N-trifluoroacetamido and 4'-p-nitrobenzoyl groups alters the compound's electronic environment, impacting its chemical properties and interactions.

科学研究应用

新型药物递送系统

已经对利用纳米粒子进行受控释放的新型“智能”药物递送系统 (DDS) 的开发进行了研究,以提高化疗效率。例如,已经研究了负载柔红霉素的二氧化钛纳米粒子对 pH 响应的释放,表明在较低 pH 值下释放更快,这对于肿瘤靶向药物递送是理想的。此类系统旨在通过确保药物更有效地递送至癌细胞来提高抗癌活性,从而可能减少与传统化疗治疗相关的副作用 (Haijun Zhang, Cailian Wang, Baoan Chen, Xuemei Wang, 2011).

先进的合成技术

在合成化学领域,已经探索了用于创建具有潜在抗癌特性的化合物的创新方法。例如,针对实体瘤中 NQO1 酶过表达的咪唑并[5,4-f]苯并咪唑(亚氨基)醌的合成说明了对新型抗癌剂的持续研究。此类研究涉及复杂的化学合成技术,包括选择性硝化和亲核芳香取代,以生成活性药物成分的进一步开发的前体 (Mohammed Yaqob Shareef, Noor Mohammed Yaqob Shareef, 2021).

增强化疗剂

用于药物递送的纳米复合材料(例如柔红霉素-TiO2 纳米复合材料)的开发专注于提高化疗剂的治疗指数。这些研究旨在提高药物疗效,同时最大程度地减少不良反应,这是肿瘤学研究的关键方面。通过控制药物释放速率并将药物更精确地靶向癌细胞,研究人员希望在癌症治疗中取得更好的成果 (Haijun Zhang et al., 2011).

分子机制和信号通路

对柔红霉素等化疗剂激活的分子机制和信号通路的调查有助于理解这些药物如何在细胞水平上发挥其作用。了解这些通路对于开发新的治疗策略和改进现有治疗方法至关重要。对药物的细胞反应及其与特定分子靶标的相互作用的研究可以带来更有效和更具针对性的疗法 (G. Laurent, J. Jaffrézou, 2001).

安全和危害

Specific safety and hazard information for N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is not available from the searched resources. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

未来方向

The future directions of research and applications involving N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin are not specified in the searched resources. However, given its role as an intermediate in the production of Daunorubicin, advancements in the synthesis and application of Daunorubicin could potentially influence the use of this compound12.

属性

IUPAC Name |

[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48)/t14?,20?,22-,23-,32+,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBZBLPEFVMINN-HTDYBMPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H31F3N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783586 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)